molecular formula C11H15ClN2O B14486921 2-Chloro-N-isopentylnicotinamide CAS No. 65423-27-0

2-Chloro-N-isopentylnicotinamide

Cat. No.: B14486921
CAS No.: 65423-27-0
M. Wt: 226.70 g/mol
InChI Key: SMTZDDFPUUIXJP-UHFFFAOYSA-N
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Description

2-Chloro-N-isopentylnicotinamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with an isopentyl group and the pyridine ring is chlorinated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopentylnicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopentylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-isopentylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopentylnicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylnicotinamide: Similar structure but with dimethyl groups instead of isopentyl.

    2-Chloro-N-phenyl nicotinamide: Contains a phenyl group instead of isopentyl.

    2-Chloro-N-ethyl nicotinamide: Has an ethyl group instead of isopentyl.

Uniqueness

2-Chloro-N-isopentylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyl group provides steric hindrance and hydrophobic interactions that can influence its reactivity and binding affinity compared to other similar compounds .

Properties

CAS No.

65423-27-0

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-N-(3-methylbutyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H15ClN2O/c1-8(2)5-7-14-11(15)9-4-3-6-13-10(9)12/h3-4,6,8H,5,7H2,1-2H3,(H,14,15)

InChI Key

SMTZDDFPUUIXJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

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